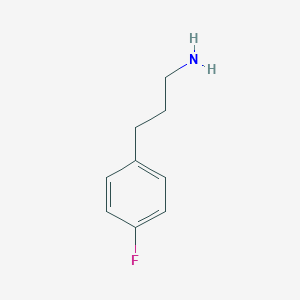

3-(4-Fluorophenyl)propan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN/c10-9-5-3-8(4-6-9)2-1-7-11/h3-6H,1-2,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIFDQESZTDBKEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCCN)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424328 | |

| Record name | 3-(4-fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101488-65-7 | |

| Record name | 3-(4-fluorophenyl)propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424328 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine (CAS: 101488-65-7)

A Keystone Intermediate for CNS Drug Discovery

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)propan-1-amine, a pivotal chemical intermediate in the landscape of modern medicinal chemistry. With its distinct structural motif—a fluorinated phenyl ring coupled to a propylamin—this compound serves as a critical building block for the synthesis of a variety of pharmacologically active agents, particularly those targeting the central nervous system (CNS). This document will delve into the chemical and physical properties of this compound, detail a robust laboratory-scale synthesis protocol, and outline methods for its analytical characterization. Furthermore, we will explore its significance in drug discovery, focusing on its role as a precursor to potent selective serotonin reuptake inhibitors (SSRIs) and other CNS-active molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development who are looking to leverage the unique attributes of this versatile compound.

Introduction: The Strategic Importance of Fluorinated Scaffolds

The incorporation of fluorine into drug candidates has become a cornerstone of contemporary medicinal chemistry strategy. The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1] These modifications can lead to enhanced metabolic stability, increased binding affinity for biological targets, and improved membrane permeability.[1]

This compound, CAS number 101488-65-7, is a prime exemplar of a fluorinated building block that has garnered significant interest. Its structure is closely related to the core of numerous successful CNS drugs, including the renowned antidepressant, fluoxetine.[2][3] This structural similarity makes it a highly valuable starting material for the synthesis of novel therapeutics aimed at modulating neurotransmitter systems. This guide will provide the technical details necessary to synthesize, characterize, and strategically employ this compound in drug discovery programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in subsequent chemical transformations and for ensuring safe handling. The key properties of this compound are summarized in the table below.[2]

| Property | Value | Reference |

| CAS Number | 101488-65-7 | [2] |

| Molecular Formula | C₉H₁₂FN | [2] |

| Molecular Weight | 153.20 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Liquid | [4] |

| Boiling Point | 223.4°C at 760 mmHg | [4] |

| Density | 1.044 g/cm³ | [4] |

| Flash Point | 98.9°C | [4] |

| Refractive Index | 1.511 | [4] |

Synthesis and Purification

The most direct and efficient laboratory-scale synthesis of this compound is achieved through the reduction of its corresponding nitrile precursor, 3-(4-fluorophenyl)propanenitrile. Lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent for this transformation.[5][6]

Synthetic Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

Materials:

-

3-(4-fluorophenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Distilled water

-

Sodium sulfate (anhydrous)

-

Diethyl ether

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

Procedure:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (1.2 equivalents) in anhydrous THF.

-

Addition of Nitrile: 3-(4-fluorophenyl)propanenitrile (1.0 equivalent) is dissolved in anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

-

Reaction: After the addition is complete, the reaction mixture is stirred at reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Quenching: The reaction mixture is cooled in an ice bath, and the excess LiAlH₄ is cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.

-

Filtration and Extraction: The resulting granular precipitate is removed by filtration and washed with diethyl ether. The combined organic filtrates are then dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product can be purified by vacuum distillation to yield this compound as a clear liquid.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized this compound. The following techniques are recommended:

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, which will exhibit splitting patterns consistent with a para-substituted benzene ring, as well as signals for the three methylene groups of the propyl chain. The chemical shifts for protons adjacent to the nitrogen and the aromatic ring will be downfield compared to the central methylene group.[7][8][9]

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the aromatic carbons, with the carbon attached to the fluorine atom showing a characteristic large one-bond C-F coupling constant. The three aliphatic carbons will also be readily identifiable.[10][11][12]

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight of the target compound. Under electron ionization (EI), the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z 153, corresponding to the molecular weight of this compound.[2]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be developed for purity assessment. A C18 column with a mobile phase consisting of a gradient of acetonitrile and water with a modifier such as formic acid or trifluoroacetic acid is a suitable starting point. Detection can be achieved using a UV detector, monitoring at a wavelength corresponding to the absorbance maximum of the fluorophenyl group.[13][14]

Caption: A typical HPLC workflow for purity analysis.

Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its role as a key intermediate for the synthesis of CNS-active compounds, particularly those that modulate monoamine transporters.

Precursor to Selective Serotonin Reuptake Inhibitors (SSRIs)

The 3-aminopropylphenyl scaffold is a well-established pharmacophore for potent and selective inhibition of the serotonin transporter (SERT).[15][16] SSRIs are a major class of antidepressants that function by blocking the reuptake of serotonin from the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.[1][15] The structural similarity of this compound to the core of compounds like fluoxetine makes it an ideal starting material for the development of novel SSRIs with potentially improved efficacy, selectivity, or pharmacokinetic profiles.

Caption: Mechanism of SERT inhibition by SSRIs.

A Versatile Scaffold for CNS Agent Synthesis

Beyond SSRIs, the this compound scaffold can be elaborated to access a wide range of other CNS-active molecules. By modifying the amine functionality and the aromatic ring, medicinal chemists can synthesize libraries of compounds for screening against various CNS targets, including other monoamine transporters (dopamine and norepinephrine), as well as G-protein coupled receptors (GPCRs) and ion channels.[17]

Safety and Handling

This compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[2] It is also expected to be a skin and eye irritant. Therefore, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound is a strategically important and versatile building block in medicinal chemistry. Its fluorinated phenylpropylamine core provides a valuable starting point for the synthesis of a diverse array of CNS-active compounds, most notably selective serotonin reuptake inhibitors. The synthetic and analytical protocols outlined in this guide provide a solid foundation for researchers to effectively utilize this compound in their drug discovery and development endeavors. As the quest for novel and improved CNS therapeutics continues, the importance of key intermediates like this compound is set to grow.

References

- 1. The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. 3-(4-fluorophenyl)propan-1-amine101488-65-7,Purity98%_Spectrum Info Ltd. [molbase.com]

- 5. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. chemistryconnected.com [chemistryconnected.com]

- 9. One moment, please... [chemistrysteps.com]

- 10. bhu.ac.in [bhu.ac.in]

- 11. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 12. compoundchem.com [compoundchem.com]

- 13. ijper.org [ijper.org]

- 14. mdpi.com [mdpi.com]

- 15. Antidepressant specificity of serotonin transporter suggested by three LeuT-SSRI structures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives: high-affinity ligands for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine: A Key Intermediate in Modern Drug Discovery

Abstract

This technical guide provides a comprehensive overview of 3-(4-Fluorophenyl)propan-1-amine, a pivotal chemical intermediate in pharmaceutical research and development. The strategic incorporation of a fluorine atom onto the phenylpropylamine scaffold significantly influences its physicochemical properties, rendering it a valuable building block for synthesizing a range of biologically active molecules. This document details the molecular structure, physicochemical properties, robust synthesis protocols, and analytical characterization of the title compound. Furthermore, it explores its application as a precursor in the development of therapeutic agents, particularly in oncology, by examining its role in the synthesis of Protein Kinase B (Akt) inhibitors. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile intermediate in their scientific endeavors.

Introduction: The Strategic Importance of Fluorination

In medicinal chemistry, the introduction of fluorine into a drug candidate is a well-established strategy to enhance its pharmacological profile. The unique properties of fluorine—high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond—can profoundly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[1] this compound exemplifies a simple yet powerful application of this principle. As a primary amine, it serves as a versatile handle for subsequent chemical modifications, while the 4-fluorophenyl group imparts the desirable properties of a fluorinated aromatic system. Its structural motif is found within numerous complex molecules investigated for therapeutic use, highlighting its significance as a key starting material.

Molecular Structure and Physicochemical Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its structure and inherent properties.

Molecular Identity

The structure of this compound consists of a propyl chain linking a primary amine to the para position of a fluorinated benzene ring.

-

IUPAC Name: this compound[2]

-

CAS Number: 101488-65-7[2]

-

Molecular Formula: C₉H₁₂FN[2]

-

Canonical SMILES: C1=CC(=CC=C1CCCN)F[2]

-

InChI Key: IIFDQESZTDBKEM-UHFFFAOYSA-N[2]

Diagram 1: 2D Chemical Structure of this compound

Caption: 2D representation of this compound.

Physicochemical Data

The physicochemical properties of an intermediate are critical for designing reaction conditions, purification strategies, and formulation approaches. Below is a summary of key experimental and computed data for this compound.

| Property | Value | Source(s) |

| Molecular Weight | 153.20 g/mol | [2] |

| Monoisotopic Mass | 153.095377549 Da | [2] |

| Physical Form | Liquid | Assumed |

| Boiling Point | 223.4 °C at 760 mmHg | [3] |

| Density | 1.044 g/cm³ | [3] |

| Refractive Index | 1.511 | [3] |

| XLogP3 (Computed) | 1.7 | [2] |

| Flash Point | 98.9 °C | [3] |

| Vapor Pressure (25°C) | 0.0966 mmHg | [3] |

Synthesis and Purification

The most direct and industrially scalable synthesis of this compound is achieved through the chemical reduction of its nitrile precursor, 3-(4-Fluorophenyl)propanenitrile. This transformation can be accomplished via several reliable methods, most notably using lithium aluminum hydride (LAH) or through catalytic hydrogenation.

Rationale for Synthetic Route

The reduction of a nitrile to a primary amine is a fundamental transformation in organic synthesis.

-

Lithium Aluminum Hydride (LAH) Reduction: This method is highly efficient and typically proceeds with excellent yield. LAH is a powerful, unselective reducing agent that readily converts the nitrile functional group to a primary amine.[4] The primary advantage is its effectiveness and speed on a laboratory scale. The main consideration is the highly reactive nature of LAH, which necessitates anhydrous conditions and a careful quenching procedure.

-

Catalytic Hydrogenation: This method involves the use of hydrogen gas in the presence of a metal catalyst, such as Palladium on Carbon (Pd/C) or Raney Nickel (Ra-Ni). It is often preferred for larger-scale industrial processes due to improved safety, lower cost, and easier workup compared to hydride reductions.[5] Reaction conditions (pressure, temperature, solvent, and additives) can be tuned to optimize yield and selectivity.[6]

Diagram 2: Synthetic Workflow

Caption: High-level workflow for the synthesis of the target amine.

Experimental Protocol: LAH Reduction

This protocol describes a standard laboratory-scale synthesis via lithium aluminum hydride reduction.

Materials:

-

3-(4-Fluorophenyl)propanenitrile

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized Water

-

10% w/v Sodium hydroxide (NaOH) solution

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard glassware for inert atmosphere reactions

Procedure:

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with lithium aluminum hydride (1.5 equivalents) suspended in anhydrous THF (10 volumes).

-

Reaction Initiation: The suspension is cooled to 0 °C in an ice bath. 3-(4-Fluorophenyl)propanenitrile (1 equivalent) dissolved in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Workup (Quenching): The reaction flask is cooled back to 0 °C. The reaction is carefully quenched by the sequential, dropwise addition of water (1 volume relative to LAH), followed by 10% NaOH solution (1.5 volumes), and finally water again (3 volumes). This procedure, known as the Fieser workup, is crucial for safely neutralizing excess LAH and precipitating aluminum salts into a filterable solid.

-

Isolation: The resulting slurry is stirred for 30 minutes until a white, granular precipitate forms. The solid is removed by filtration through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate.

-

Purification: The combined organic filtrates are transferred to a separatory funnel. The organic layer is washed with water and then with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude this compound.

-

Final Purification: If necessary, the product can be further purified by vacuum distillation to afford the final product with high purity.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. While publicly available experimental spectra for this specific intermediate are scarce, the following section details the expected results based on its known structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

-

¹H-NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the three methylene groups of the propyl chain. The aromatic signals will exhibit splitting patterns characteristic of a 1,4-disubstituted benzene ring, further complicated by coupling to the fluorine atom. The propyl chain protons will appear as multiplets in the aliphatic region.

-

¹³C-NMR: The carbon NMR spectrum should display six unique signals: four for the aromatic carbons (two of which will show C-F coupling) and three for the aliphatic carbons of the propyl chain. The carbon attached to the fluorine will show a large one-bond coupling constant (¹Jcf), while other aromatic carbons will show smaller two-, three-, and four-bond couplings.

Table 2: Predicted NMR Data (in CDCl₃)

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity / Notes |

|---|---|---|---|

| C1 (-CH₂-NH₂) | ~2.70 | ~42.2 | Triplet (t), attached to amine |

| C2 (-CH₂-) | ~1.80 | ~34.5 | Multiplet (m), central propyl carbon |

| C3 (-CH₂-Ar) | ~2.65 | ~31.8 | Triplet (t), benzylic position |

| C4 (Ar-C) | - | ~137.9 (d) | Doublet due to ³Jcf coupling, ipso-carbon |

| C5/C9 (Ar-CH) | ~7.15 | ~129.8 (d) | Doublet of doublets (dd), ortho to propyl |

| C6/C8 (Ar-CH) | ~6.98 | ~115.2 (d) | Doublet of doublets (dd), ortho to fluorine |

| C7 (Ar-CF) | - | ~161.5 (d) | Doublet due to ¹Jcf coupling (~245 Hz) |

| NH₂ | ~1.40 (broad s) | - | Broad singlet, exchangeable protons |

Note: Predicted values are based on standard chemical shift tables and computational models. Actual experimental values may vary.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight.

-

Electron Ionization (EI-MS): The GC-MS data available on PubChem would likely show a molecular ion peak (M⁺) at m/z = 153.[2] Common fragmentation patterns would include the loss of the amine group and cleavage at the benzylic position.

-

Electrospray Ionization (ESI-MS): In positive ion mode, the primary observation would be the protonated molecule [M+H]⁺ at m/z = 154.10.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorption bands include:

-

~3300-3400 cm⁻¹: N-H stretching (primary amine, typically two bands)

-

~2850-2960 cm⁻¹: C-H stretching (aliphatic)

-

~1600 cm⁻¹: C=C stretching (aromatic ring)

-

~1220 cm⁻¹: C-F stretching (strong, characteristic band)

Applications in Drug Development

This compound is a valuable building block for creating more complex molecules with therapeutic potential. Its utility is particularly evident in the synthesis of kinase inhibitors, which are a cornerstone of modern cancer therapy.

Precursor for Protein Kinase B (Akt) Inhibitors

The PI3K/Akt/mTOR pathway is a critical intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a common feature in many human cancers, making its components, particularly the kinase Akt, a prime target for drug development. Several patents for novel Akt inhibitors describe the use of intermediates structurally related to this compound.[8] The primary amine serves as a crucial attachment point for building the complex heterocyclic scaffolds required for potent and selective inhibition of the kinase.

References

- 1. Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. iris.uniroma1.it [iris.uniroma1.it]

- 4. CAS#:148941-98-4 | 3-(4-FLUOROPHENOXY)PROPAN-1-AMINE HYDROCHLORIDE | Chemsrc [chemsrc.com]

- 5. 3-(4-Bromo-2-fluorophenyl)propan-1-amine | C9H11BrFN | CID 43445801 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-(4-CHLOROPHENYL)PROPAN-1-AMINE synthesis - chemicalbook [chemicalbook.com]

- 7. PubChemLite - this compound (C9H12FN) [pubchemlite.lcsb.uni.lu]

- 8. US10654855B2 - Protein kinase B inhibitors - Google Patents [patents.google.com]

A Comprehensive Technical Guide to 3-(4-Fluorophenyl)propan-1-amine and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Foreword

The strategic incorporation of fluorine into pharmacologically active molecules is a cornerstone of modern medicinal chemistry. The unique properties of the fluorine atom can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide provides an in-depth technical overview of 3-(4-Fluorophenyl)propan-1-amine, a fluorinated analog of phenethylamine, and its relevance in the context of drug discovery and neuropharmacology. As a Senior Application Scientist, the following sections will not only detail the fundamental characteristics of this compound but also provide actionable insights into its synthesis, characterization, and potential biological evaluation, grounded in established scientific principles and methodologies.

Nomenclature and Physicochemical Properties

This compound is a substituted phenethylamine derivative. A clear understanding of its nomenclature is crucial for unambiguous communication in a research and development setting.

Synonyms and Identifiers

The compound is known by several names, which are essential to recognize when searching literature and chemical databases.

| Identifier Type | Identifier | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 101488-65-7 | PubChem[1] |

| PubChem CID | 6483796 | PubChem[1] |

| Molecular Formula | C₉H₁₂FN | PubChem[1] |

| Molecular Weight | 153.20 g/mol | PubChem[1] |

| InChI Key | IIFDQESZTDBKEM-UHFFFAOYSA-N | PubChem[1] |

| Common Synonyms | 4-Fluoro-benzenepropanamine, 1-Amino-3-(4-fluorophenyl)propane, 3-(p-Fluorophenyl)propylamine |

Physicochemical Characteristics

The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The introduction of a fluorine atom at the para position of the phenyl ring significantly influences these properties compared to its non-fluorinated counterpart.

| Property | Value | Source |

| XLogP3 | 1.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Topological Polar Surface Area | 26 Ų | PubChem[1] |

| Boiling Point | 223.4 °C at 760 mmHg | |

| Density | 1.044 g/cm³ |

The fluorine atom's high electronegativity can alter the pKa of the amine group, potentially affecting its ionization state at physiological pH and its ability to cross the blood-brain barrier.

Synthesis of this compound

While various synthetic routes can be envisioned for this compound, a common and reliable method involves the reduction of a corresponding nitrile or amide precursor. The following is a detailed, field-proven protocol.

Proposed Synthetic Pathway: Reduction of 3-(4-Fluorophenyl)propanenitrile

This two-step synthesis starts from the commercially available 4-fluorobenzyl cyanide.

References

An In-depth Technical Guide to the Anticipated Biological Activity of 3-(4-Fluorophenyl)propan-1-amine

Foreword: Unveiling the Potential of a Structurally Promising Molecule

In the landscape of drug discovery, the journey from a simple chemical entity to a validated therapeutic agent is both arduous and exciting. This guide focuses on 3-(4-Fluorophenyl)propan-1-amine, a compound that, while not extensively studied, holds significant therapeutic promise based on the well-documented activities of its structural analogues. The strategic incorporation of a fluorine atom onto a phenylpropan-1-amine scaffold suggests a high potential for novel biological activities, a hypothesis this guide will explore in depth. The presence of fluorine can enhance metabolic stability, binding affinity, and lipophilicity, all desirable traits in drug candidates.[1][2]

This document serves as a technical roadmap for researchers, scientists, and drug development professionals interested in exploring the pharmacological potential of this compound. We will delve into its synthesis, and based on established principles of medicinal chemistry and pharmacology, we will propose and detail methodologies to investigate its potential neurological, anticancer, and antimicrobial activities.

Physicochemical Properties and Synthesis

Before exploring its biological potential, it is crucial to understand the fundamental characteristics of this compound.

| Property | Value | Source |

| Molecular Formula | C9H12FN | PubChem[3] |

| Molecular Weight | 153.20 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 101488-65-7 | PubChem[3] |

Synthetic Pathway

A plausible and efficient synthesis of this compound can be achieved through a two-step process starting from 4-fluorobenzaldehyde. This method involves a Knoevenagel condensation followed by a reduction.

Caption: Proposed synthetic route for this compound.

Step-by-Step Synthesis Protocol:

-

Knoevenagel Condensation:

-

To a solution of 4-fluorobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol or toluene, add malononitrile (1 equivalent) and a catalytic amount of a base like piperidine.

-

Reflux the mixture for 2-4 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and isolate the crude product, 2-(4-fluorobenzylidene)malononitrile, by filtration or extraction. Purify by recrystallization.

-

-

Reduction:

-

The intermediate, 2-(4-fluorobenzylidene)malononitrile, can be reduced to the target amine. A common method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon (Pd/C) catalyst in a solvent like ethanol or methanol under pressure.

-

Alternatively, a chemical reduction using a strong reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent can be employed.

-

After the reduction is complete (monitored by TLC or GC-MS), the reaction is quenched, and the final product, this compound, is isolated and purified using standard techniques such as distillation or column chromatography.

-

Potential Biological Activities and Investigative Protocols

Based on its structural features, this compound is a candidate for several biological activities. The following sections outline these potential activities and provide detailed protocols for their investigation.

Neurological Activity: A Potential Monoamine Transporter Ligand

The structural similarity of this compound to known monoamine transporter inhibitors, such as analogues of citalopram which also contain a 4-fluorophenyl group, suggests that it may interact with serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.[4] These transporters are critical for regulating neurotransmitter levels in the synapse, and their modulation is a key mechanism for treating depression and other neurological disorders.

Proposed Mechanism of Action:

Caption: Hypothesized mechanism of neurological action.

Experimental Protocol: Radioligand Binding Assay

This assay will determine the binding affinity of this compound to SERT, NET, and DAT.

-

Preparation of Brain Tissue Homogenates:

-

Homogenize specific brain regions from rats (e.g., cerebral cortex for SERT and NET, striatum for DAT) in a suitable buffer.

-

Centrifuge the homogenate and resuspend the pellet to obtain a membrane preparation.

-

-

Binding Assay:

-

In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]GBR 12935 for DAT), and varying concentrations of this compound.

-

Incubate the plates to allow for binding equilibrium.

-

Terminate the binding by rapid filtration through glass fiber filters.

-

Wash the filters to remove unbound radioligand.

-

-

Data Analysis:

-

Quantify the radioactivity on the filters using a scintillation counter.

-

Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50 value).

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

-

Anticancer Activity: A Consequence of Fluorine Substitution

The presence of fluorine in organic molecules is often associated with enhanced anticancer activity.[5][6][7] Fluorinated compounds can exhibit cytotoxicity through various mechanisms, including the induction of apoptosis.

Experimental Workflow: In Vitro Anticancer Screening

Caption: Workflow for assessing the in vitro anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Seeding:

-

Seed cancer cells (e.g., A549 lung carcinoma, MCF-7 breast cancer) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Treat the cells with a range of concentrations of this compound and a vehicle control.

-

Incubate for 48 to 72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

-

-

Solubilization and Absorbance Measurement:

-

Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

-

Antimicrobial Activity: Leveraging the Properties of Fluorinated Aromatics

Fluorinated aromatic compounds have a history of use as antimicrobial agents.[8][9] The fluorine atom can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

-

Preparation of Inoculum:

-

Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth.

-

-

Serial Dilution of the Compound:

-

In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.

-

-

Inoculation and Incubation:

-

Add the microbial inoculum to each well.

-

Include positive (microbe, no compound) and negative (broth only) controls.

-

Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Summary and Future Directions

This compound represents a molecule of significant interest for biological investigation. Its structural similarity to known neuroactive compounds, coupled with the well-established impact of fluorine on enhancing anticancer and antimicrobial properties, provides a strong rationale for the experimental explorations detailed in this guide. The proposed protocols offer a clear and robust framework for elucidating the potential therapeutic value of this compound.

Future research should focus on a systematic evaluation of these activities, and if promising results are obtained, further studies should explore its mechanism of action in more detail, as well as its pharmacokinetic and toxicological profiles. The insights gained from such investigations will be invaluable in determining the potential of this compound as a lead compound for the development of new therapeutics.

References

- 1. tandfonline.com [tandfonline.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Further Studies of the Antibacterial Activity of Some Fluorinated Aromatic Mercurials - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Potential Therapeutic Applications of 3-(4-Fluorophenyl)propan-1-amine

For Distribution to Researchers, Scientists, and Drug Development Professionals

Executive Summary

This guide provides a comprehensive technical overview of the potential therapeutic applications of 3-(4-Fluorophenyl)propan-1-amine, a phenylpropylamine derivative with significant, yet underexplored, pharmacological promise. Drawing upon established structure-activity relationships of analogous compounds, we posit that its primary mechanism of action centers on the modulation of monoamine transporters. This document outlines a scientifically-grounded rationale for its investigation in several key therapeutic areas, including central nervous system (CNS) disorders such as depression and Attention-Deficit/Hyperactivity Disorder (ADHD), as well as metabolic conditions like obesity and sleep-wakefulness disorders like narcolepsy. We present a detailed preclinical research strategy, complete with experimental protocols, designed to rigorously evaluate these hypotheses and elucidate the compound's full therapeutic potential.

Introduction: The Promise of a Structurally-Informed Candidate

This compound belongs to the phenylalkylamine class of compounds, which has yielded numerous clinically significant therapeutic agents. Its core structure, a phenylpropylamine scaffold, is shared by molecules known to interact with monoamine systems in the brain. The strategic placement of a fluorine atom at the para position of the phenyl ring is a common medicinal chemistry strategy to enhance metabolic stability, improve blood-brain barrier penetration, and modulate receptor binding affinity.[1][2][3][4] The lack of extensive published data on this compound presents a unique opportunity for novel drug discovery.

Based on the well-documented pharmacology of its structural analogues, such as phenylpropanolamine and 4-fluoroamphetamine, we hypothesize that this compound is a potent modulator of the dopamine (DAT), norepinephrine (NET), and serotonin (SERT) transporters.[5][6][7][8][9] The nature of this modulation—whether as a reuptake inhibitor, a releasing agent, or a combination thereof—will dictate its precise therapeutic profile.

Inferred Pharmacological Profile: A Focus on Monoamine Transporters

The regulation of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—is a cornerstone of neuropharmacology, with imbalances in these systems implicated in a wide range of psychiatric and neurological disorders.[10][11] We infer that this compound's therapeutic potential is directly linked to its interaction with the transporters responsible for the reuptake of these neurotransmitters from the synaptic cleft.

The Influence of the Phenylpropylamine Scaffold

The three-carbon chain separating the phenyl ring and the terminal amine is a key structural motif. Phenylpropylamines are known to be potent ligands for monoamine transporters.[6] The length of this chain influences the affinity and selectivity for the different transporters.

The Role of 4-Fluoro Substitution

The substitution of a hydrogen atom with fluorine at the para-position of the phenyl ring is expected to have several important consequences:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the compound less susceptible to metabolic degradation by cytochrome P450 enzymes.[2][12] This could lead to a longer half-life and improved oral bioavailability.

-

Enhanced Blood-Brain Barrier Permeability: The increased lipophilicity imparted by the fluorine atom can facilitate passage across the blood-brain barrier, a critical attribute for any CNS-acting therapeutic.[1][2]

-

Modulation of Binding Affinity: The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially influencing the binding affinity and selectivity for monoamine transporters.[3]

Hypothesized Mechanism of Action

We propose that this compound functions as a monoamine transporter inhibitor and/or releasing agent. Its specific activity profile at DAT, NET, and SERT will determine its therapeutic utility. For example, a compound with balanced activity at all three transporters may have broad-spectrum antidepressant effects, while a more selective DAT/NET inhibitor could be beneficial for ADHD.

Logical Flow of Pharmacological Action

Caption: Inferred mechanism of action for this compound.

Potential Therapeutic Applications

Based on its inferred pharmacological profile, we have identified four primary areas for therapeutic investigation:

Major Depressive Disorder (MDD)

Scientific Rationale: A significant body of evidence supports the monoamine hypothesis of depression, which posits that a deficiency in synaptic serotonin, norepinephrine, and/or dopamine contributes to the pathophysiology of the disorder.[11] By inhibiting the reuptake of these neurotransmitters, this compound could restore normal monoaminergic tone and alleviate depressive symptoms. Its specific profile will determine its suitability; for instance, a triple reuptake inhibitor may offer broader efficacy than a selective serotonin reuptake inhibitor (SSRI).

Attention-Deficit/Hyperactivity Disorder (ADHD)

Scientific Rationale: The prevailing neurobiological models of ADHD implicate dysregulation of dopamine and norepinephrine pathways in the prefrontal cortex.[10] Many first-line treatments for ADHD, such as methylphenidate and amphetamine, act by blocking DAT and NET or promoting dopamine and norepinephrine release. If this compound demonstrates significant activity at DAT and NET, it could be a viable candidate for treating the core symptoms of ADHD: inattention, hyperactivity, and impulsivity.

Obesity and Appetite Control

Scientific Rationale: Monoaminergic systems, particularly those involving serotonin and dopamine, play a crucial role in the central regulation of appetite and satiety.[13][14] Several approved weight-loss medications target these pathways. By modulating monoamine levels in key hypothalamic and limbic regions, this compound could potentially suppress appetite and promote weight loss.

Narcolepsy and Wakefulness-Promoting Effects

Scientific Rationale: The monoamines, especially dopamine and norepinephrine, are integral to the maintenance of wakefulness.[10] Wakefulness-promoting agents like modafinil are known to have effects on the dopamine transporter. Should this compound exhibit a strong dopaminergic and/or noradrenergic profile, it could be investigated for the treatment of narcolepsy and other disorders of excessive daytime sleepiness.

Preclinical Research Strategy: A Phased Approach to Validation

To systematically evaluate the therapeutic potential of this compound, we propose a multi-tiered preclinical research strategy encompassing in vitro characterization and in vivo validation.

Phase 1: In Vitro Pharmacological Profiling

The initial phase will focus on elucidating the precise molecular targets and mechanism of action of the compound.

Experimental Workflow for In Vitro Profiling

Caption: Workflow for in vitro characterization of this compound.

While various synthetic routes are possible, a common approach involves the reduction of a corresponding nitrile or oxime. For instance, 3-(4-fluorophenyl)propanenitrile can be reduced using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.[15][16] Purity of the final compound should be confirmed by NMR, mass spectrometry, and HPLC.

Objective: To determine the binding affinity (Ki) of this compound for human DAT, NET, and SERT.

Protocol:

-

Membrane Preparation: Utilize cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hNET, or hSERT).[17][18]

-

Assay Setup: In a 96-well microplate, combine the cell membrane preparation, a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT), and varying concentrations of this compound.[19][20]

-

Incubation: Incubate the plates to allow the binding to reach equilibrium.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Detection: Quantify the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding) and calculate the Ki using the Cheng-Prusoff equation.[21]

Objective: To determine the functional potency (IC₅₀) of this compound to inhibit the uptake of dopamine, norepinephrine, and serotonin into cells.

Protocol:

-

Cell Culture: Use HEK293 cells stably expressing hDAT, hNET, or hSERT, plated in 96-well microplates.[17][22][23]

-

Pre-incubation: Pre-incubate the cells with varying concentrations of this compound.

-

Uptake Initiation: Add a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) to initiate uptake.

-

Uptake Termination: After a short incubation period, rapidly terminate the uptake by washing the cells with ice-cold buffer.

-

Detection: Lyse the cells and quantify the amount of radiolabeled substrate taken up using a scintillation counter.

-

Data Analysis: Calculate the IC₅₀ value for the inhibition of uptake for each transporter.

Phase 2: In Vivo Pharmacodynamic and Efficacy Studies

Following successful in vitro characterization, the focus will shift to evaluating the compound's effects in living organisms.

Objective: To measure the effect of this compound on extracellular levels of dopamine, norepinephrine, and serotonin in relevant brain regions of awake, freely moving animals (e.g., rats).[24][25][26][27][28]

Protocol:

-

Surgical Implantation: Stereotaxically implant a microdialysis probe into a target brain region (e.g., prefrontal cortex, nucleus accumbens, or striatum).

-

Basal Level Collection: After a recovery period, perfuse the probe with artificial cerebrospinal fluid and collect baseline dialysate samples.

-

Drug Administration: Administer this compound systemically (e.g., via intraperitoneal injection) at various doses.

-

Sample Collection: Continue to collect dialysate samples at regular intervals post-administration.

-

Neurotransmitter Analysis: Analyze the dialysate samples for dopamine, norepinephrine, serotonin, and their metabolites using HPLC with electrochemical detection.

-

Data Analysis: Express the post-drug neurotransmitter levels as a percentage of the baseline levels.

Objective: To assess the therapeutic potential of this compound in validated animal models for the proposed indications.

-

Depression: Employ models such as the forced swim test and the chronic unpredictable mild stress model in rodents to evaluate antidepressant-like activity.[29]

-

ADHD: Utilize the spontaneously hypertensive rat (SHR) model or dopamine transporter knockout (DAT-KO) mice to assess effects on hyperactivity, impulsivity, and attention.[30]

-

Obesity: Use diet-induced obese mice or genetic models of obesity (e.g., ob/ob mice) to measure effects on food intake, body weight, and metabolic parameters.[13]

-

Narcolepsy: Employ orexin/hypocretin knockout mice or the orexin/ataxin-3 model to evaluate wakefulness-promoting and cataplexy-reducing effects.[29][30][31][32][33]

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in clear, concise tables for easy comparison.

Table 1: In Vitro Pharmacological Profile of this compound

| Target | Binding Affinity (Ki, nM) | Uptake Inhibition (IC₅₀, nM) |

| hDAT | TBD | TBD |

| hNET | TBD | TBD |

| hSERT | TBD | TBD |

Table 2: Summary of In Vivo Efficacy Studies

| Therapeutic Area | Animal Model | Key Endpoints | Predicted Outcome |

| Depression | Forced Swim Test | Immobility time | Decrease |

| ADHD | Spontaneously Hypertensive Rat | Locomotor activity, attentional tasks | Normalization |

| Obesity | Diet-Induced Obese Mice | Food intake, body weight | Decrease |

| Narcolepsy | Orexin Knockout Mice | Wakefulness duration, cataplexy episodes | Increase in wakefulness, decrease in cataplexy |

Conclusion and Future Directions

This compound represents a promising, yet largely unexplored, chemical entity with the potential for significant therapeutic impact in a range of CNS and metabolic disorders. Its structural similarity to known monoamine transporter modulators provides a strong scientific rationale for its investigation. The preclinical research strategy outlined in this guide offers a rigorous and systematic approach to elucidating its pharmacological profile and validating its therapeutic potential. Favorable results from these studies would warrant further investigation into its safety, pharmacokinetics, and eventual progression into clinical development. This molecule stands as a testament to the power of structure-based inference in identifying novel therapeutic candidates.

References

- 1. pharmacyjournal.org [pharmacyjournal.org]

- 2. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Uncovering Structure-Activity Relationships of Phenethylamines: Paving the Way for Innovative Mental Health Treatments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationships of the 1-amino-3-(1H-indol-1-yl)-3-phenylpropan-2-ol series of monoamine reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Research Portal [scholarship.miami.edu]

- 10. Overview of Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Regulation of Monoamine Transporters: Role of Transporter Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effects of fluorine substitution on drug metabolism: pharmacological and toxicological implications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Brain regulation of appetite and satiety - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Brain monoamines and peptides: role in the control of eating behavior - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 3-(4-AMINO-PHENYL)-PROPAN-1-OL synthesis - chemicalbook [chemicalbook.com]

- 16. BJOC - Fluorinated phenylalanines: synthesis and pharmaceutical applications [beilstein-journals.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Competitive Radioligand Binding Assays - Alfa Cytology - Rdcthera [rdcthera.com]

- 21. pdspdb.unc.edu [pdspdb.unc.edu]

- 22. moleculardevices.com [moleculardevices.com]

- 23. researchgate.net [researchgate.net]

- 24. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 25. Monitoring Extracellular Monoamines with In Vivo Microdialysis in Awake Rats: A Practical Approach | Springer Nature Experiments [experiments.springernature.com]

- 26. pdf.benchchem.com [pdf.benchchem.com]

- 27. academic.oup.com [academic.oup.com]

- 28. academic.oup.com [academic.oup.com]

- 29. mdpi.com [mdpi.com]

- 30. Animal models of narcolepsy and the hypocretin/orexin system: Past, present, and future - PMC [pmc.ncbi.nlm.nih.gov]

- 31. maze.conductscience.com [maze.conductscience.com]

- 32. tandfonline.com [tandfonline.com]

- 33. preprints.org [preprints.org]

The Strategic Intermediate: A Technical Guide to 3-(4-Fluorophenyl)propan-1-amine in Research and Development

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely employed strategy to modulate pharmacokinetic and pharmacodynamic properties. 3-(4-Fluorophenyl)propan-1-amine emerges as a pivotal intermediate, offering a unique combination of a flexible propyl-amine chain and a fluorinated aromatic ring. This guide provides an in-depth technical overview of its synthesis, characterization, and critical applications, designed for researchers, scientists, and professionals in drug development. The presence of the fluorine atom enhances lipophilicity and can influence the metabolic stability and binding affinity of derivative compounds, making this intermediate a subject of significant interest.[1][2]

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a research chemical is fundamental to its effective and safe utilization.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₁₂FN | [3] |

| Molecular Weight | 153.20 g/mol | [3] |

| CAS Number | 101488-65-7 | [3] |

| IUPAC Name | This compound | [3] |

| XLogP3 | 1.7 | [3] |

| Appearance | Colorless to pale yellow liquid or solid | Inferred from related compounds |

| Solubility | Soluble in organic solvents (e.g., ethanol, ether), limited solubility in water | Inferred from related compounds |

Safety and Handling:

This compound is classified as harmful if swallowed and requires careful handling in a well-ventilated laboratory setting.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

GHS Hazard Statements:

-

H302: Harmful if swallowed.[3]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301+P317: IF SWALLOWED: Get medical help.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Synthesis of this compound: Key Methodologies

The synthesis of this compound can be approached through several established routes for primary amine synthesis. The choice of method often depends on the availability of starting materials, scalability, and desired purity. Two common and effective strategies involve the reduction of the corresponding nitrile or carboxylic acid.

Method 1: Reduction of 3-(4-Fluorophenyl)propanenitrile

This is a widely used and generally high-yielding method for the preparation of primary amines. The nitrile functionality is readily reduced by strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Workflow for Nitrile Reduction:

Caption: Workflow for the synthesis of this compound via nitrile reduction.

Experimental Protocol (Adapted from General Procedures for LiAlH₄ Reduction):

-

Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere is charged with a suspension of lithium aluminum hydride (LiAlH₄) (1.5 equivalents) in anhydrous tetrahydrofuran (THF).

-

Addition: A solution of 3-(4-fluorophenyl)propanenitrile (1 equivalent) in anhydrous THF is added dropwise to the LiAlH₄ suspension at 0°C (ice bath).

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for several hours (typically 4-16 hours). The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Quenching: The reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water, while maintaining cooling in an ice bath.

-

Work-up: The resulting granular precipitate is filtered off and washed with THF or diethyl ether. The combined organic filtrates are dried over anhydrous sodium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography to yield pure this compound.[4]

Method 2: From 3-(4-Fluorophenyl)propionic Acid

An alternative route involves the conversion of the corresponding carboxylic acid to an amide, followed by reduction.

Workflow for Carboxylic Acid Route:

Caption: Synthesis of this compound from the corresponding carboxylic acid.

Experimental Protocol (General Procedure):

-

Amide Formation: 3-(4-Fluorophenyl)propionic acid is converted to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The crude acid chloride is then reacted with an excess of ammonia (aqueous or gaseous) to form 3-(4-fluorophenyl)propanamide.

-

Reduction: The resulting amide is then reduced using a suitable reducing agent such as LiAlH₄ or borane (BH₃) in THF, following a similar procedure to the nitrile reduction described above.

-

Work-up and Purification: The reaction is worked up and the final product is purified by distillation or chromatography.

Characterization of this compound

The identity and purity of the synthesized this compound must be confirmed through standard analytical techniques.

Table 2: Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | - Multiplets in the aromatic region (approx. 7.0-7.3 ppm) showing characteristic splitting for a para-substituted benzene ring. - Triplets corresponding to the two methylene groups of the propyl chain adjacent to the aromatic ring and the amine group. - A multiplet for the central methylene group. - A broad singlet for the -NH₂ protons (exchangeable with D₂O). |

| ¹³C NMR | - Multiple signals in the aromatic region, with the carbon attached to fluorine showing a large C-F coupling constant. - Three distinct signals for the aliphatic carbons of the propyl chain. |

| FTIR (Infrared Spectroscopy) | - N-H stretching vibrations for a primary amine appearing as two bands in the region of 3300-3500 cm⁻¹.[5][6] - C-H stretching vibrations of the aromatic and aliphatic groups around 2850-3100 cm⁻¹. - C-N stretching vibration around 1020-1220 cm⁻¹.[6] - Strong C-F stretching vibration in the fingerprint region. |

| Mass Spectrometry (MS) | - A molecular ion peak corresponding to the molecular weight of the compound (153.20 g/mol ). |

Applications as a Research Chemical Intermediate

The primary value of this compound lies in its utility as a building block for more complex molecules with potential biological activity. Its structure is particularly relevant in the synthesis of compounds targeting the central nervous system.

Precursor to Analogs of Selective Serotonin Reuptake Inhibitors (SSRIs)

While not a direct precursor in the most common industrial syntheses, this compound is a close structural analog to key intermediates in the synthesis of the widely used antidepressant, Escitalopram .[7][8] Escitalopram is the (S)-enantiomer of citalopram, a selective serotonin reuptake inhibitor (SSRI).[9][10] The core structure of citalopram features a 4-fluorophenyl group and a dimethylaminopropyl side chain attached to a dihydroisobenzofuran ring.

The synthesis of citalopram and its analogs often involves the introduction of the 4-fluorophenyl moiety via a Grignard reaction with a phthalide derivative.[7][9] Subsequently, the dimethylaminopropyl side chain is introduced. This compound can be used in the development of novel analogs of citalopram where the dihydroisobenzofuran core is replaced by other heterocyclic or acyclic systems. Researchers can utilize the primary amine functionality for various coupling reactions to build diverse chemical libraries for screening as potential new antidepressants or other CNS-active agents.

Logical Flow for Analog Synthesis:

Caption: General scheme for the use of this compound in the synthesis of novel SSRI analogs.

Conclusion

This compound is a valuable and versatile research chemical intermediate. Its synthesis is achievable through well-established chemical transformations, and its structure provides a key building block for the exploration of novel compounds, particularly in the field of medicinal chemistry. The presence of the 4-fluorophenyl moiety makes it an attractive starting material for the development of analogs of known CNS-active drugs, offering the potential for improved pharmacological profiles. A thorough understanding of its synthesis, characterization, and safe handling is essential for its effective application in research and development.

References

- 1. researchgate.net [researchgate.net]

- 2. pp.bme.hu [pp.bme.hu]

- 3. This compound | C9H12FN | CID 6483796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 5. m.youtube.com [m.youtube.com]

- 6. infrared spectrum of propylamine prominent wavenumbers cm-1 detecting functional groups present finger print for identification of propanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. reddit.com [reddit.com]

- 10. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]

3-(4-Fluorophenyl)propan-1-amine derivatives and their potential uses

An In-Depth Technical Guide to 3-(4-Fluorophenyl)propan-1-amine Derivatives and Their Potential Uses

Executive Summary

The this compound scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for a diverse range of pharmacologically active agents. The incorporation of a fluorine atom on the phenyl ring is a strategic choice to enhance metabolic stability and modulate electronic properties, which can lead to improved binding affinity and a favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile. This guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of this versatile class of compounds. We will delve into specific derivatives that have been developed as potent modulators of key biological targets, including monoamine transporters, protein kinases, and ion channels. This document is intended for researchers and drug development professionals, offering field-proven insights, detailed experimental protocols, and a forward-looking perspective on this important chemical series.

The this compound Core: A Strategic Overview

The core structure, consisting of a propyl-amine linker attached to a 4-fluorophenyl ring, offers a unique combination of structural rigidity and conformational flexibility. The fluorine atom at the para-position of the phenyl ring is particularly significant. Its high electronegativity and small size can influence molecular conformation and pKa, while also blocking a common site of oxidative metabolism, thereby increasing the compound's half-life.[1] This "fluoro effect" is a cornerstone of modern drug design, making derivatives of this scaffold attractive candidates for targeting a wide array of biological systems. The primary amine provides a crucial handle for synthetic modification, allowing for the introduction of diverse functional groups to fine-tune potency, selectivity, and pharmacokinetic properties.

Synthetic Strategies and Methodologies

The synthesis of this compound derivatives can be accomplished through several reliable routes. The choice of strategy often depends on the desired substitutions on the amine and the overall complexity of the target molecule.

Common Synthetic Pathways

Key synthetic approaches include:

-

Reductive Amination: A prevalent method involving the reaction of 3-(4-fluorophenyl)propanal with a primary or secondary amine in the presence of a reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride. This is a highly versatile and efficient one-pot procedure.

-

Grignard Reactions: The use of Grignard reagents derived from 4-fluorobenzyl chloride can be employed to functionalize various electrophiles, building the carbon skeleton before the introduction or modification of the amine group.[2]

-

Oxidative Amidation: More recent "green chemistry" approaches utilize catalytic systems (e.g., Ru or Rh complexes) to directly couple alcohols with amines, eliminating the need for pre-activated starting materials and reducing waste.[2]

-

Multi-step Synthesis from Precursors: Many complex derivatives are built sequentially, starting from commercially available materials like 4-fluorobenzaldehyde or 1-fluoro-4-(3-halopropyl)benzene, followed by nucleophilic substitution with an appropriate amine.

The following diagram illustrates a generalized workflow for the synthesis and validation of a novel derivative.

Caption: Generalized workflow for synthesis and validation.

Pharmacological Profile and Key Biological Targets

Derivatives of this compound have demonstrated significant activity against a range of important biological targets, leading to their investigation in multiple therapeutic areas.

Monoamine Transporters: CNS Applications

A prominent class of derivatives targets monoamine transporters, particularly the serotonin transporter (SERT). These compounds are structurally related to the well-known selective serotonin reuptake inhibitor (SSRI) citalopram.[3]

-

Mechanism of Action: By binding to the SERT, these inhibitors block the reabsorption of serotonin from the synaptic cleft back into the presynaptic neuron. This increases the extracellular concentration of serotonin, enhancing serotonergic neurotransmission. This mechanism is fundamental to the treatment of depression and anxiety disorders.[3][4]

The diagram below illustrates the mechanism of SERT inhibition at the neuronal synapse.

Caption: Mechanism of SERT inhibition by an SSRI derivative.

-

Structure-Activity Relationships (SAR): Studies on citalopram analogues have shown that modifications to the amine and substitutions on the isobenzofuran ring system can significantly impact binding affinity and selectivity for SERT over the norepinephrine transporter (NET) and dopamine transporter (DAT).[3][4] Many analogues retain high SERT binding affinities in the low nanomolar range (Ki = 1-40 nM).[3]

Protein Kinases: Oncology

Certain quinazoline derivatives incorporating the fluorophenyl motif have been identified as potent and selective inhibitors of Aurora Kinase B (AURKB).[5]

-

Mechanism of Action: AURKB is a serine/threonine kinase that plays a critical role in cell division (mitosis), specifically in chromosome segregation and cytokinesis. Overexpression of AURKB is a common feature in many human cancers, making it a promising therapeutic target.[5] Inhibitors typically act by competing with ATP for the kinase's binding site, thereby preventing the phosphorylation of downstream substrates and inducing cell cycle arrest and apoptosis in cancer cells.

Ion Channels: Pain Management

A series of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides, which can be considered derivatives of the core topic, have been developed as potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel.[6][7]

-

Mechanism of Action: TRPV1 is a non-selective cation channel primarily expressed in sensory neurons that acts as a key integrator of noxious stimuli, including heat, acid, and capsaicin. Antagonizing this channel can block pain signals at their source, offering a promising non-opioid approach to pain management. SAR studies have shown that modifications to the amine moiety (the "C-region") are critical for potency, with some derivatives exhibiting sub-nanomolar antagonism of capsaicin-induced activation.[6]

Other Therapeutic Areas

The versatility of this scaffold is further highlighted by its exploration in other disease areas:

-

Antimalarials: 3-Hydroxy-propanamidine derivatives have shown excellent in vitro activity against chloroquine-sensitive and multidrug-resistant strains of Plasmodium falciparum.[8]

-

Antimicrobials: Certain 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have shown promise against multidrug-resistant bacterial and fungal pathogens.[9]

Summary of Key Derivatives and Activities

The following table summarizes the biological activities of representative derivatives based on the this compound scaffold or closely related structures.

| Derivative Class | Specific Target | Potency | Therapeutic Potential |

| Citalopram Analogues | Serotonin Transporter (SERT) | Ki = 1-40 nM | Depression, Anxiety Disorders |

| Quinazoline Derivatives | Aurora Kinase B (AURKB) | Sub-nanomolar (enzymatic assay) | Oncology |

| Propanamide Analogues | TRPV1 Ion Channel | Ki(CAP) = 0.2 nM | Pain Management (Analgesia) |

| 3-Hydroxy-propanamidines | Plasmodium falciparum | IC50 = 5-12 nM | Malaria |

Key Experimental Protocols

To ensure scientific integrity and reproducibility, detailed methodologies are crucial. The following protocols are representative of the workflows used to synthesize and evaluate these compounds.

Protocol: Synthesis of N-Benzyl-3-(4-fluorophenyl)propan-1-amine

This protocol describes a standard reductive amination procedure.

Rationale: Reductive amination is chosen for its high efficiency, operational simplicity, and wide substrate scope. Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, ideal for this transformation as it does not readily reduce the starting aldehyde.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 3-(4-fluorophenyl)propanal (1.0 mmol, 1 equivalent) in 1,2-dichloroethane (DCE, 10 mL) in a round-bottom flask, add benzylamine (1.1 mmol, 1.1 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 30 minutes to allow for the formation of the intermediate imine.

-

Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 mmol, 1.5 equivalents) portion-wise to the reaction mixture. Causality Note: Portion-wise addition controls the initial exotherm and rate of reaction.

-

Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (DCM) (3 x 15 mL).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure product.

-

Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: In Vitro SERT Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of a test compound for the serotonin transporter.

Rationale: A competitive binding assay is a robust method to quantify the affinity of a ligand for its target. Using a radiolabeled ligand with known high affinity for SERT (e.g., [³H]citalopram) allows for the sensitive detection of displacement by a non-labeled test compound. This system is self-validating through the inclusion of known inhibitors as positive controls.

Step-by-Step Methodology:

-

Tissue Preparation: Prepare membrane homogenates from a tissue source rich in SERT, such as rat cerebral cortex or cells stably expressing human SERT.

-

Assay Buffer: Prepare an appropriate assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

-

Reaction Mixture: In a 96-well plate, combine:

-

Membrane homogenate (containing a defined amount of protein, e.g., 50-100 µg).

-

Radioligand (e.g., [³H]citalopram at a final concentration close to its Kd, typically 1-2 nM).

-

Varying concentrations of the test compound (typically a serial dilution from 100 µM to 0.1 nM).

-

For total binding wells, add vehicle instead of the test compound.

-

For non-specific binding wells, add a high concentration of a known SERT inhibitor (e.g., 10 µM fluoxetine).

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/B), which traps the membrane-bound radioligand. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filter discs into scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a one-site competition model using non-linear regression software (e.g., GraphPad Prism) to determine the IC₅₀ value. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Directions

The this compound framework has proven to be an exceptionally fruitful starting point for the discovery of novel therapeutics. Its derivatives have yielded potent and selective modulators of CNS transporters, oncogenic kinases, and pain-related ion channels. The strategic placement of the fluorine atom consistently imparts favorable drug-like properties, validating its continued use in medicinal chemistry.

Future research in this area will likely focus on:

-

Expanding Target Space: Exploring derivatives against novel biological targets where the pharmacophore may be a good fit.

-

Improving Selectivity: Fine-tuning structures to achieve even greater selectivity, particularly for kinase inhibitors, to minimize off-target effects.

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets for potential applications in complex diseases like neurodegeneration or cancer.

-

PET Ligand Development: Radiolabeling potent and selective derivatives (e.g., with ¹⁸F) to create positron emission tomography (PET) ligands for in vivo imaging and diagnostic applications.

The continued exploration and derivatization of this versatile scaffold hold significant promise for the development of the next generation of targeted therapies.

References

- 1. Fluorinated compounds in medicinal chemistry: recent applications, synthetic advances and matched-pair analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Buy 3-Amino-N-(4-fluorophenyl)propanamide | 938515-70-9 [smolecule.com]

- 3. Structure-activity relationships for a novel series of citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) analogues at monoamine transporters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]